![molecular formula C19H15NO5 B5823281 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate](/img/structure/B5823281.png)
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B cells. Inhibition of BTK activity leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation and survival of B cells, which is a key mechanism of action in the treatment of B-cell malignancies. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of BTK in various biological processes. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in scientific research. One area of future research is the development of more potent and selective inhibitors of BTK. Another area of future research is the investigation of the role of BTK in other biological processes such as innate immunity and T-cell signaling. Additionally, the potential use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in the treatment of autoimmune diseases such as rheumatoid arthritis warrants further investigation.
Métodos De Síntesis
The synthesis of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate involves several steps. The first step is the reaction of 2-oxopropanoic acid with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction leads to the formation of 2-oxopropyl 4-methylbenzoate. The second step involves the reaction of 2-oxopropyl 4-methylbenzoate with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate.
Aplicaciones Científicas De Investigación
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has potential applications in various areas of scientific research, including cancer research, immunology, and inflammation research. This compound has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK activity has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-13(19(24)25-10-12(2)21)9-16(11)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWJBNHFFRXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.